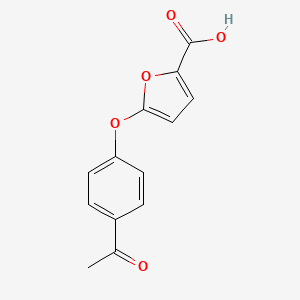

5-(4-Acetylphenoxy)furan-2-carboxylic acid

CAS No.:

Cat. No.: VC15860056

Molecular Formula: C13H10O5

Molecular Weight: 246.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H10O5 |

|---|---|

| Molecular Weight | 246.21 g/mol |

| IUPAC Name | 5-(4-acetylphenoxy)furan-2-carboxylic acid |

| Standard InChI | InChI=1S/C13H10O5/c1-8(14)9-2-4-10(5-3-9)17-12-7-6-11(18-12)13(15)16/h2-7H,1H3,(H,15,16) |

| Standard InChI Key | OVWRMHJKGPHSPN-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=CC=C(C=C1)OC2=CC=C(O2)C(=O)O |

Introduction

5-(4-Acetylphenoxy)furan-2-carboxylic acid is an organic compound featuring a furan ring substituted with an acetylphenoxy group and a carboxylic acid group. This compound is of interest in organic chemistry due to its unique structure and potential applications in various fields, including pharmaceuticals and materials science. Despite limited specific research on this compound, understanding its structure and potential synthesis pathways can provide insights into its properties and uses.

Synthesis Pathways

While specific synthesis pathways for 5-(4-Acetylphenoxy)furan-2-carboxylic acid are not detailed in the available literature, similar compounds often involve reactions such as Suzuki coupling or nucleophilic substitution. For example, the synthesis of related furan derivatives might involve starting materials like methyl 5-bromofuran-2-carboxylate and appropriate boronic acids or phenolic compounds for coupling reactions .

Potential Applications

Furan derivatives are known for their biological activities, including antimicrobial and anticancer properties . Although specific data on 5-(4-Acetylphenoxy)furan-2-carboxylic acid is limited, its structural features suggest potential applications in these areas. The presence of a carboxylic acid group could facilitate further chemical modifications, enhancing its bioactivity or solubility.

Research Findings and Future Directions

Given the lack of specific research on 5-(4-Acetylphenoxy)furan-2-carboxylic acid, future studies should focus on its synthesis, characterization, and biological evaluation. Techniques such as NMR, HRMS, and SC-XRD could be employed for structural analysis, similar to methods used for related compounds . Additionally, in vitro assays could assess its antimicrobial or anticancer activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume